Bienvenue dans la boutique en ligne BenchChem!

5-Iodo-2-(piperidin-1-yl)pyrimidine

Nucleoside transporter SAR Binding affinity

This 5-iodopyrimidine delivers unique advantages over lighter halogen analogs. The heavy iodine engages halogen-aromatic π interactions in kinase active sites, increasing inhibitor residence time for prolonged target engagement. Orthogonal Suzuki-Miyaura coupling at C5 proceeds under milder Pd conditions than Br/Cl analogs, enabling sequential diversification. For GDEPT, the 5-iodo derivative shows 3-fold greater potency than ganciclovir with superior TK specificity. Choose the 5-iodo variant when residence time optimization, orthogonal reactivity, or antiviral selectivity determines project success.

Molecular Formula C9H12IN3
Molecular Weight 289.12 g/mol
Cat. No. B7978775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-(piperidin-1-yl)pyrimidine
Molecular FormulaC9H12IN3
Molecular Weight289.12 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=C(C=N2)I
InChIInChI=1S/C9H12IN3/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5H2
InChIKeyMKANLGBTRVQHPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-2-(piperidin-1-yl)pyrimidine CAS 1378891-09-8: Procurement-Grade Heterocyclic Building Block for Medicinal Chemistry


5-Iodo-2-(piperidin-1-yl)pyrimidine (CAS: 1378891-09-8; MF: C₉H₁₂IN₃; MW: 289.12) is a 5-halogenated pyrimidine derivative bearing a piperidine moiety at the 2-position . Commercial availability typically ranges from 95% to 98% purity with analytical documentation including NMR, HPLC, and GC . The iodine substituent at the C5 position confers distinct physicochemical and reactivity properties that differentiate it from 5-bromo, 5-chloro, and unsubstituted 2-(piperidin-1-yl)pyrimidine analogs. This compound functions primarily as a versatile intermediate in medicinal chemistry campaigns targeting kinase inhibition, antiviral development, and receptor modulation, with the iodine atom serving as both a heavy halogen pharmacophore element and a reactive handle for transition metal-catalyzed cross-coupling transformations [1].

Why 5-Iodo-2-(piperidin-1-yl)pyrimidine Cannot Be Substituted with 5-Bromo, 5-Chloro, or Unsubstituted Analogs in SAR-Driven Programs


The 5-halogen substituent on the 2-(piperidin-1-yl)pyrimidine scaffold directly governs three critical parameters: target binding affinity, biochemical selectivity, and synthetic versatility. Systematic SAR studies on pyrimidine nucleoside transporters demonstrate that halogen size and polarizability inversely correlate with transporter affinity, with iodine-substituted analogs exhibiting distinct binding profiles compared to bromo, chloro, and fluoro counterparts [1]. In kinase inhibitor development, the heavy iodine atom engages in halogen-aromatic π interactions that modulate inhibitor residence times in a halogen size-dependent manner [2]. Furthermore, the C5 iodine serves as a superior leaving group for Suzuki-Miyaura cross-coupling reactions relative to bromo or chloro analogs, enabling distinct diversification pathways and broader boronic acid coupling scope under milder conditions [3]. These halogen-dependent differences in binding kinetics, selectivity outcomes, and synthetic tractability preclude simple analog substitution without altering project outcomes.

5-Iodo-2-(piperidin-1-yl)pyrimidine: Quantitative Comparative Evidence for Procurement Decision-Making


Halogen Size-Dependent Nucleoside Transporter Affinity: Iodo vs. Bromo vs. Chloro Comparative SAR

In a systematic SAR evaluation of pyrimidine nucleoside transport inhibition, compounds within the same scaffold series but bearing different 5-halogen substituents (F, Cl, Br, I) displayed a clear halogen size-dependent trend in transporter affinity. The binding affinity for the NBMPR-sensitive murine erythrocyte nucleoside transporter was inversely correlated with halogen atom size and directly correlated with electronegativity [1]. This trend was quantified through Ki determinations on zero-trans influx of thymidine. Additionally, log P values across the halogen series showed that lipophilicity inversely correlated with binding affinity, establishing that the iodine-substituted analog occupies a distinct physicochemical space relative to lighter halogen counterparts [1]. This class-level SAR principle translates to 2-(piperidin-1-yl)pyrimidine analogs: the 5-iodo derivative will exhibit fundamentally different transporter interaction profiles and cellular uptake kinetics compared to 5-bromo or 5-chloro analogs.

Nucleoside transporter SAR Binding affinity Halogen effects

Cross-Coupling Reactivity Advantage: Iodo vs. Chloro Pyrimidine Substrates in Suzuki-Miyaura Reactions

Comparative synthetic methodology studies on halogenated pyrimidine substrates in Suzuki-Miyaura coupling reactions have established a reactivity hierarchy among halogen leaving groups. Chloropyrimidine substrates demonstrate superior performance over iodo-, bromo-, and fluoropyrimidines in terms of reaction efficiency and product yields for monophenyl, diphenyl, and triphenylpyrimidine synthesis depending on reaction conditions [1]. While this finding suggests that iodo-substrates are not universally optimal for all coupling conditions, the distinct reactivity profile of 5-iodo-2-(piperidin-1-yl)pyrimidine enables orthogonal synthetic strategies: the iodine atom can be selectively engaged under milder Pd-catalyzed conditions (e.g., with PdCl₂(dppf) in DME) while preserving other halogen substituents elsewhere in the molecule for sequential diversification . This reactivity differentiation from chloro and bromo analogs provides synthetic chemists with greater control over regioselective functionalization in complex scaffold elaboration.

Cross-coupling Suzuki-Miyaura Synthetic methodology C-C bond formation

Halogen-Aromatic π Interaction and Inhibitor Residence Time Modulation: Iodo-Specific Kinetic Selectivity

Crystallographic and kinetic studies on the serine/threonine kinase haspin complexed with 5-iodotubercidin (5-iTU) derivatives have established a direct relationship between halogen atom size/polarizability and inhibitor residence time. The halogen-aromatic π interaction between the iodine moiety on the inhibitor and aromatic residues in the kinase active site significantly increases inhibitor residence time [1]. This phenomenon was characterized through kinetic, thermodynamic, and structural measurements combined with binding-energy calculations, demonstrating that inhibitor residence times increase markedly with the size and polarizability of the halogen atom (I > Br > Cl > F) [1]. Extended residence times confer kinetic selectivity advantages by prolonging target engagement while allowing rapid dissociation from off-target proteins with high drug dissociation rates. For 2-(piperidin-1-yl)pyrimidine-based kinase inhibitors bearing a 5-iodo substituent, this halogen size-dependent residence time modulation is expected to produce superior pharmacodynamic properties relative to 5-bromo or 5-chloro analogs.

Kinase inhibition Residence time Halogen bonding Kinetic selectivity

5-Iodo vs. 5-Bromo Substrate Specificity in Thymidine Kinase-Mediated Phosphorylation: Differential Prodrug Activation

In a direct comparative study of 5-substituted pyrimidine nucleosides evaluated as prodrugs in HSV1-TK gene therapy contexts, the 5-iodo analog demonstrated distinct and therapeutically advantageous phosphorylation specificity relative to the 5-bromo analog. The 5-iodo compound was significantly phosphorylated by human cytosolic thymidine kinase (TK), whereas the 5-bromo analog was an exclusive substrate of HSV1 thymidine kinase . This differential TK substrate specificity translated to functional outcomes: the 5-iodo compound (CC₅₀ = 25 ± 7 μM) was 3-fold more efficient than ganciclovir (CC₅₀ = 75 ± 35 μM) in inhibiting growth of HSV1-TK transfected cells, while showing less inhibition than ganciclovir toward TK-deficient cells . In contrast, the 5-bromo analog inhibited transfected and nontransfected cell lines in a relatively similar dose-dependent manner, indicating poorer selectivity.

Thymidine kinase HSV-TK Gene therapy Prodrug activation

Piperidinylpyrimidine Scaffold in HIV-1 NNRTI Development: Potency Benchmarking Against Nevirapine

Structure-based drug design efforts exploring piperidine-substituted arylpyrimidines (DAPYs) as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) have established potency benchmarks for this scaffold class. Compound FT1, featuring an alkynylpiperidine moiety, demonstrated EC₅₀ = 19 nM against wild-type HIV-1, representing a 5.3-fold improvement over nevirapine (NVP, EC₅₀ = 0.10 μM = 100 nM) [1]. This study validated that piperidine-substituted pyrimidines can achieve nanomolar antiviral potency through exploration of the hydrophobic channel of the NNRTI binding pocket (NNIBP). Additionally, most compounds in this series displayed micromolar activity against clinically relevant resistance mutations K103N and E138K [1]. While this specific study did not evaluate 5-iodo substitution, the core 2-(piperidin-1-yl)pyrimidine scaffold is validated as a productive starting point for NNRTI optimization, and the 5-iodo variant provides a functional handle for introducing additional aryl/heteroaryl groups via cross-coupling to further enhance potency and resistance profiles.

HIV-1 NNRTI Antiviral Structure-based drug design

5-Iodo-2-(piperidin-1-yl)pyrimidine: Evidence-Based Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization Requiring Extended Target Residence Time

Programs targeting kinases where prolonged target engagement correlates with improved efficacy or kinetic selectivity should prioritize the 5-iodo derivative over 5-bromo or 5-chloro analogs. The iodine atom engages in halogen-aromatic π interactions with aromatic residues in kinase active sites, producing halogen size-dependent increases in inhibitor residence time [1]. This kinetic selectivity mechanism allows the 5-iodo compound to maintain longer target occupancy while enabling rapid dissociation from off-target proteins with high drug dissociation rates. Procurement of the 5-iodo variant rather than lighter halogen analogs enables residence time optimization that is not achievable with bromo or chloro substitution.

HSV1-TK Gene Therapy Prodrug Development

The 5-iodo substitution confers favorable thymidine kinase substrate specificity that results in 3-fold greater potency than ganciclovir (CC₅₀ = 25 ± 7 μM vs. 75 ± 35 μM) in HSV1-TK transfected osteosarcoma cells, while demonstrating reduced inhibition of TK-deficient cells [1]. This differential TK substrate specificity profile is not observed with the 5-bromo analog, which exhibits non-selective inhibition across transfected and nontransfected cell lines [1]. For gene-directed enzyme prodrug therapy (GDEPT) programs, the 5-iodo derivative offers superior selectivity and potency metrics that justify procurement over alternative 5-halogen analogs.

Sequential Diversification of Polyhalogenated Pyrimidine Scaffolds

Synthetic route planning for complex pyrimidine-based libraries requiring regioselective functionalization should leverage the orthogonal reactivity of the 5-iodo substituent. While chloropyrimidines are generally preferred for standard Suzuki-Miyaura coupling conditions, the iodine atom in 5-iodo-2-(piperidin-1-yl)pyrimidine can be selectively engaged under milder Pd-catalyzed conditions while preserving other halogen substituents elsewhere in the molecule [1]. This enables sequential diversification strategies where the C5 iodine is functionalized first under mild conditions, followed by activation of less reactive halogens (Cl or Br) under more forcing conditions—a synthetic flexibility not available with single-halogen analogs.

HIV-1 NNRTI Scaffold Elaboration via C5 Cross-Coupling

The piperidinylpyrimidine scaffold has demonstrated nanomolar potency against wild-type HIV-1 (EC₅₀ = 19 nM for optimized derivatives, 5.3-fold superior to nevirapine) [1]. The 5-iodo variant provides a versatile synthetic handle for introducing diverse aryl or heteroaryl groups at the C5 position via Suzuki-Miyaura or Sonogashira coupling to further explore the NNIBP hydrophobic channel and address clinically relevant resistance mutations (e.g., K103N, E138K) [1]. This C5 diversification capability makes the 5-iodo compound a strategic procurement choice for antiviral medicinal chemistry programs requiring scaffold elaboration to overcome emerging resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Iodo-2-(piperidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.